molecular formula C11H20N4O4 B1192235 Azido-PEG4-nitrile

Azido-PEG4-nitrile

Cat. No. B1192235
M. Wt: 272.31
InChI Key: GCUNQSAEBVDFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG4-nitrile is a PEG Linker

Scientific Research Applications

Cell Adhesion, Migration, and Shape Change

  • Azido-[polylysine-g-PEG], a cell-repellent variant of Azido-PEG4-nitrile, has been used to create substrates for dynamic cell adhesion. This technique is instrumental in facilitating tissue motility assays, patterned coculturing, and triggered cell shape changes (van Dongen et al., 2013).

Synthesis of Heterobifunctional Poly(ethylene glycol)s

  • Azido-terminated heterobifunctional poly(ethylene glycol) derivatives have been synthesized for "click" conjugation, offering a valuable tool in conjugation chemistry and targeted drug delivery (Hiki & Kataoka, 2007).

Enantioselective Synthesis

  • Azido-PEG4-nitrile compounds have been used in the enantioselective synthesis of homoallylic azides and nitriles, playing a crucial role in creating nitrogen-containing bioactive compounds (Vita et al., 2015).

Quantification in Conjugation Chemistry

  • The use of Azido-PEG4-nitrile in conjugation chemistry, particularly in quantifying azide incorporation into PEG polymers, is crucial for effective nanoparticle formation and drug delivery systems (Semple et al., 2016).

Magnetic Exchange in Polynuclear Metal Complexes

  • Azido-PEG4-nitrile derivatives have been examined in copper(ii)-azido complexes for their role in magnetic exchange coupling, enhancing our understanding of magnetic properties in polynuclear metal complexes (Sommer et al., 2016).

Site-Specific PEGylation of Proteins

  • The azido group in Azido-PEG4-nitrile compounds has been used for site-specific PEGylation of proteins, demonstrating potential for generating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

properties

Product Name

Azido-PEG4-nitrile

Molecular Formula

C11H20N4O4

Molecular Weight

272.31

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile

InChI

InChI=1S/C11H20N4O4/c12-2-1-4-16-6-8-18-10-11-19-9-7-17-5-3-14-15-13/h1,3-11H2

InChI Key

GCUNQSAEBVDFRE-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C#N

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azido-PEG4-nitrile

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-nitrile
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-nitrile
Reactant of Route 3
Reactant of Route 3
Azido-PEG4-nitrile
Reactant of Route 4
Reactant of Route 4
Azido-PEG4-nitrile
Reactant of Route 5
Reactant of Route 5
Azido-PEG4-nitrile
Reactant of Route 6
Reactant of Route 6
Azido-PEG4-nitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.